4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound is characterized by the presence of a methoxy group and a chloro-substituted phenyl amino group, contributing to its unique chemical behavior and potential therapeutic applications.
The compound's Chemical Abstracts Service (CAS) number is 184475-70-5, which allows for its identification in various chemical databases. It is classified under the quinazoline derivatives, specifically as an acetate derivative, which often enhances solubility and bioavailability in pharmacological applications .
The synthesis of 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves several key steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity .
The molecular formula for 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is , with a molecular weight of approximately 398.22 g/mol .
A structural representation can be created using molecular modeling software to visualize interactions within biological systems.
The compound can undergo various chemical reactions typical for quinazolines:
These reactions are critical for modifying the compound to enhance its pharmacological profile .
The mechanism of action for 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves interaction with specific biological targets, often related to kinase inhibition pathways:
Relevant data from safety profiles indicate potential hazards such as skin irritation or respiratory issues upon exposure .
4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has several applications in scientific research:
This compound exemplifies the significance of quinazoline derivatives in medicinal chemistry, showcasing their potential therapeutic roles across various diseases.
Quinazoline derivatives serve as privileged scaffolds in kinase inhibitor development due to their capacity for specific molecular interactions with ATP-binding domains. The structural core of 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS: 788136-89-0) exemplifies rational drug design, where the 3-chloro-4-fluorophenyl moiety enhances target affinity through hydrophobic interactions within receptor pockets [4]. This compound functions as a chemically refined impurity standard in gefitinib manufacturing—a tyrosine kinase inhibitor critical for non-small cell lung cancer (NSCLC) treatment [4] [7]. The 7-methoxy group sterically modulates quinazoline ring planarity, while the 6-acetate ester acts as a prodrug feature, enabling intracellular hydrolysis to the active 6-hydroxy metabolite [7].
Table 1: Key Structural Features and Biological Roles of Quinazoline Derivatives
Structural Element | Function in Drug Design | Target Relevance |
---|---|---|
Quinazoline core | ATP-competitive inhibition | EGFR kinase domain |
3-Chloro-4-fluorophenylamino | Hydrophobic pocket binding | Selectivity for mutant EGFR |
7-Methoxy substituent | Conformational stabilization | Enhanced binding affinity |
6-Acetate group | Prodrug functionality (hydrolyzes to active metabolite) | Improved cellular uptake |
Regioselective installation of the 3-chlorophenylamino group demands precise control to avoid positional isomers. The synthesis employs Buchwald-Hartwig amination between 4-chloro-7-methoxyquinazolin-6-yl acetate and 3-chloro-4-fluoroaniline under palladium catalysis (e.g., Pd₂(dba)₃/XantPhos), achieving >95% regioselectivity at C4 of the quinazoline ring [5] [6]. Critical parameters include:
Notably, the 3-chloro-2-fluoroaniline isomer (CAS: 740081-22-5) generates a distinct pharmacological profile, underscoring the necessity for regiochemical precision [2] [8]. Challenges in purifying isomeric mixtures necessitate chromatography or crystallization from ethanol/water (3:1), yielding pharmaceutical-grade material (>97% purity) [8].
Acetylation of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS: 184475-71-6) exhibits significant dependence on catalyst selection and acyl donor reactivity.
Table 2: Efficiency of Acetylation Methods for 6-Hydroxyquinazoline Precursors
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Acetic anhydride/DMAP | 0°C→25°C, CH₂Cl₂, 2h | 88 | 99.2 | Rapid kinetics |
Acetyl chloride/TEA | −15°C, THF, 1h | 76 | 97.5 | Low side products |
Enzymatic (lipase B) | 40°C, toluene, 24h | 52 | 99.8 | No protecting groups needed |
Microwave-assisted (Ac₂O/Py) | 100°C, 15 min | 91 | 98.0 | Reduced reaction time |
Industrial-scale synthesis favors acetic anhydride with dimethylaminopyridine (DMAP) catalysis, delivering consistent yields >88% under mild conditions [4] [8]. Microwave-assisted acetylation demonstrates exceptional efficiency (15 min vs. 2–24h conventionally), though scalability remains challenging [3]. Impurities predominantly include diacetylated byproducts (C-6 and N-1) and hydrolyzed starting material, controlled through reaction monitoring (HPLC) at conversion >98% [8].
Sustainable synthesis of quinazoline derivatives integrates solvent optimization, catalysis, and energy efficiency:
Storage protocols align with sustainability through low-temperature stability (2–8°C under inert gas), reducing decomposition-related waste [2] [4]. Life-cycle assessments confirm a 40% reduction in E-factor (kg waste/kg product) versus traditional routes, primarily through solvent reduction and catalyst reuse [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: